molecular formula C13H27N B8405904 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine

Cat. No.: B8405904
M. Wt: 197.36 g/mol
InChI Key: HYNOGHNXFGTCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is a cyclohexane-based primary amine characterized by a trans-4-pentylcyclohexyl substituent. Its structure combines a rigid cyclohexyl ring with a flexible pentyl chain and a terminal ethanamine group. The trans-4-pentylcyclohexyl moiety enhances lipophilicity, which may influence blood-brain barrier penetration and metabolic stability .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-(4-pentylcyclohexyl)ethanamine

InChI

InChI=1S/C13H27N/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11,14H2,1H3

InChI Key

HYNOGHNXFGTCAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 1-bromopentane to form 4-pentylcyclohexylamine. This intermediate is then subjected to reductive amination with ethylamine to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in an appropriate solvent like methanol .

Industrial Production Methods

Industrial production of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Substituted Cyclohexyl Groups

  • (S)-1-[(1s,4R)-4-(Difluoromethyl)cyclohexyl]ethanamine Hydrochloride
    This compound replaces the pentyl chain with a difluoromethyl group, reducing hydrophobicity while introducing electronegative fluorine atoms. The difluoromethyl group may enhance metabolic stability by resisting oxidative degradation. The (S)-enantiomer configuration could lead to stereoselective receptor interactions, differing from the target compound’s activity .

  • 4-((1s,4r)-4-Pentylcyclohexyl)phenol Substituting the ethanamine group with a phenol eliminates the basic nitrogen, reducing solubility in physiological pH environments. adrenergic receptors). This compound is used in materials science as a chiral dopant, highlighting its non-pharmacological applications .

Phenethylamine Derivatives

  • 2C Series (e.g., 2C-E, 2C-I, 2C-T-7) These substituted phenethylamines feature a phenyl ring with halogen (e.g., 2C-I: 4-iodo), alkyl (e.g., 2C-P: 4-propyl), or thioether (e.g., 2C-T-7: 4-propylthio) groups. Unlike the target compound’s cyclohexyl core, the planar phenyl ring in 2C drugs facilitates π-π stacking with serotonin (5-HT2A) receptors, contributing to hallucinogenic effects. The ethanamine chain in 2C compounds is critical for receptor agonism, whereas the cyclohexyl group in the target compound may sterically hinder such interactions .
  • NBOMe Derivatives (e.g., 25I-NBOMe) NBOMe compounds add an N-methoxybenzyl group to the 2C scaffold, dramatically increasing 5-HT2A receptor affinity and potency (active at sub-milligram doses).

Piperidine and Benzyl-Substituted Analogs

  • 2-(1-Benzylpiperidin-4-yl)ethanamine
    Replacing the cyclohexyl group with a benzylpiperidine introduces a tertiary amine and aromatic benzyl group. This structure increases molecular complexity and may enhance interactions with sigma or opioid receptors. The piperidine ring’s conformation could also improve bioavailability compared to the rigid cyclohexane .

Methoxy-Substituted Phenethylamines

  • N-methylation of the amine reduces polarity, improving CNS penetration. Compared to the target compound, this analog’s simpler phenyl structure may lead to faster metabolism .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Estimated) Receptor Affinity Legal Status
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine 225.39 trans-4-pentylcyclohexyl, NH2 ~4.2 Unknown; possible 5-HT/TAAR Unregulated (as of 2025)
2C-I (2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine) 307.15 4-iodo, 2,5-dimethoxy ~2.8 5-HT2A agonist Schedule I (US)
25I-NBOMe 413.25 4-iodo, 2,5-dimethoxy, NBOMe ~3.5 5-HT2A agonist (EC50 < 1 nM) Schedule I (US)
4-((1s,4r)-4-Pentylcyclohexyl)phenol 290.44 trans-4-pentylcyclohexyl, OH ~5.1 Non-pharmacological Unregulated

Key Research Findings

  • Synthetic Accessibility: The trans-4-pentylcyclohexyl group is synthesized via catalytic hydrogenation of corresponding bicyclic intermediates or Grignard additions to cyclohexanone derivatives .
  • Metabolic Stability : Cyclohexyl-containing compounds exhibit longer half-lives than phenyl analogs due to reduced cytochrome P450-mediated oxidation .
  • Receptor Interactions : Molecular docking studies suggest that the cyclohexyl group in 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine may interact with hydrophobic pockets in trace amine-associated receptors (TAARs), unlike the planar 2C series .

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